![molecular formula C21H22FNO5S B280815 Butyl 5-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B280815.png)
Butyl 5-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 5-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate, commonly known as Fimasartan, is a non-peptide angiotensin II receptor antagonist (ARB) used for the treatment of hypertension. Fimasartan was first synthesized in 2006 by Boryung Pharmaceutical Co. Ltd., South Korea, and was approved by the Korean Food and Drug Administration (KFDA) in 2010.
Wirkmechanismus
Fimasartan works by selectively blocking the angiotensin II type 1 receptor (AT1), which is responsible for vasoconstriction and aldosterone secretion. By blocking this receptor, Fimasartan causes vasodilation and reduces blood pressure.
Biochemical and Physiological Effects:
Fimasartan has been shown to have several biochemical and physiological effects. It has been reported to reduce oxidative stress, inflammation, and endothelial dysfunction, which are all associated with hypertension. Fimasartan has also been shown to improve insulin sensitivity and glucose metabolism in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
Fimasartan has several advantages as a research tool. It is a highly selective AT1 receptor antagonist and has a long half-life, which allows for once-daily dosing. However, Fimasartan is not widely available and can be expensive. Additionally, its use may be limited by the availability of appropriate animal models for hypertension research.
Zukünftige Richtungen
Several future directions for Fimasartan research are possible. One area of interest is the potential use of Fimasartan in the treatment of other cardiovascular diseases, such as heart failure and atherosclerosis. Another area of interest is the investigation of the molecular mechanisms underlying the beneficial effects of Fimasartan on insulin sensitivity and glucose metabolism. Finally, the development of new analogs of Fimasartan with improved pharmacokinetic and pharmacodynamic properties is an area of ongoing research.
Conclusion:
Fimasartan is a promising drug for the treatment of hypertension, with a favorable safety profile and several potential benefits beyond blood pressure reduction. Its selective AT1 receptor blockade and long half-life make it an attractive research tool for investigating the molecular mechanisms underlying hypertension and other cardiovascular diseases. Ongoing research into Fimasartan and its analogs may lead to new treatments for these conditions in the future.
Synthesemethoden
Fimasartan is synthesized by a multi-step process that involves the condensation of 4-fluoro-2-methylbenzenesulfonyl chloride with 2-methyl-1-benzofuran-3-carboxylic acid, followed by the reaction of the resulting intermediate with butylamine. The final product is obtained after purification and crystallization.
Wissenschaftliche Forschungsanwendungen
Fimasartan has been extensively studied for its therapeutic potential in the treatment of hypertension. Several clinical trials have demonstrated its efficacy in reducing blood pressure in patients with mild to moderate hypertension. Fimasartan has also been shown to have a favorable safety profile, with no significant adverse effects reported.
Eigenschaften
Molekularformel |
C21H22FNO5S |
|---|---|
Molekulargewicht |
419.5 g/mol |
IUPAC-Name |
butyl 5-[(4-fluoro-2-methylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C21H22FNO5S/c1-4-5-10-27-21(24)20-14(3)28-18-8-7-16(12-17(18)20)23-29(25,26)19-9-6-15(22)11-13(19)2/h6-9,11-12,23H,4-5,10H2,1-3H3 |
InChI-Schlüssel |
DAXRFQMKLSUHJG-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)C)C |
Kanonische SMILES |
CCCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 5-{[(2,5-dimethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B280733.png)
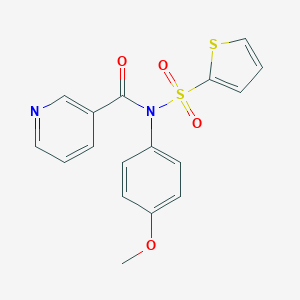
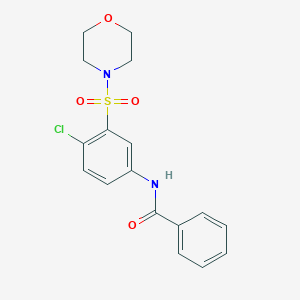
![N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)nicotinamide](/img/structure/B280738.png)
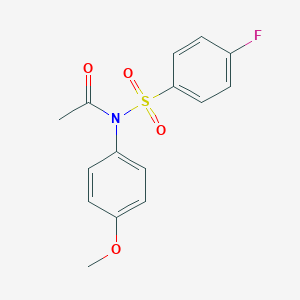

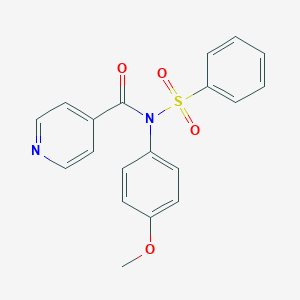
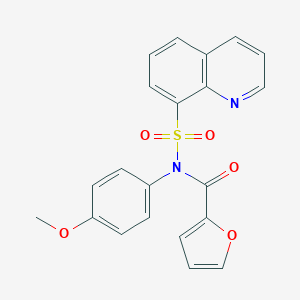

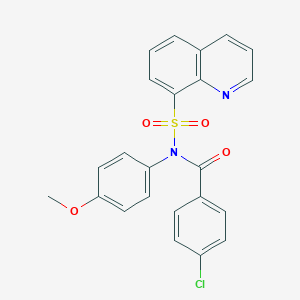
![5-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylic acid](/img/structure/B280747.png)
![N-(2-chlorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-4-sulfonamide](/img/structure/B280751.png)
![4-ethoxy-N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]benzenesulfonamide](/img/structure/B280753.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B280755.png)